Summary of the Application: Crotanecine is a type of alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites). Many alkaloids are toxic to other organisms.
Methods of Application or Experimental Procedures: The synthesis of (+)-crotanecine has been accomplished in 10 steps . The key step in the asymmetric synthesis is a Lewis acid-promoted, tandem inter[4 + 2]/intra[3 + 2] cycloaddition between a (fumaroyloxy)nitroalkene 14 and chiral β-silylvinyl ether (-)-26 .
Results or Outcomes: The synthesis resulted in (+)-crotanecine, which can be converted by known methods into (+)-retronecine and other pyrrolizidine alkaloids .
Summary of the Application: Crotanecine is used in the enantiospecific synthesis of (+)-retronecine, (+)-crotonecine, and related alkaloids . These alkaloids have various applications in medicinal chemistry due to their biological activities.
Crotanecine is a naturally occurring alkaloid primarily derived from plants in the family of Euphorbiaceae. It is known for its complex structure, which includes a bicyclic framework. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Crotanecine exhibits notable biological activities, including:
Crotanecine's applications are primarily explored in the fields of:
Crotanecine shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Retronecine | Bicyclic structure with nitrogen | Antimicrobial | Exhibits different stereochemistry |
| Crotonecine | Similar bicyclic structure | Neuroprotective | Varies in functional groups |
| Nicotine | Pyridine ring with nitrogen | Stimulant | Different pharmacological effects |
| Quinine | Cinchona alkaloid with complex rings | Antimalarial | Distinct historical significance |
Crotanecine's unique bicyclic structure and potential neuroprotective properties distinguish it from these similar compounds, making it an interesting subject for further research.
Crotanecine is classified as a 1,2-dihydroxypyrrolizidine alkaloid, distinguished by its all-cis stereochemistry at positions 1, 2, and 8. It occurs naturally in plants such as Crotalaria incana, where it exists as ester derivatives with necic acids like anacrotine and integerrimine. These esters are biosynthesized to deter herbivory, a common defense mechanism in Fabaceae. The compound has also been detected in Ipomoea carnea, highlighting its broader distribution in toxic plant species.
First isolated in the mid-20th century, crotanecine gained prominence when its structure was elucidated through X-ray crystallography and NMR spectroscopy. A landmark synthesis in 1997 by Denmark and Cottell demonstrated its asymmetric construction via a tandem [4+2]/[3+2] cycloaddition, achieving a 10.2% overall yield. This method underscored the versatility of nitroalkene chemistry in alkaloid synthesis. A 2017 enantiospecific synthesis further advanced its accessibility, utilizing D-ribose as a chiral precursor.
Crotanecine’s stereochemical complexity and biological activity make it a model for studying pyrrolizidine alkaloid biosynthesis and toxicity. Its derivatives, such as retronecine and monocrotaline, are prototypical hepatotoxins, enabling research into metabolic activation pathways and DNA adduct formation. Additionally, crotanecine’s role in chemotaxonomy aids in classifying Crotalaria species, as its presence correlates with specific evolutionary lineages.
Crotanecine (C₈H₁₃NO₃) features a bicyclic pyrrolizidine core with hydroxyl groups at positions 1, 2, and 7a (Figure 1). The cis arrangement of these groups is critical for its biological activity, as evidenced by the reduced toxicity of stereoisomers. The IUPAC name, (1S,2R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizine-1,2-diol, reflects its absolute configuration.
Table 1: Key structural descriptors of crotanecine
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₃NO₃ |
| Molecular weight | 171.19 g/mol |
| SMILES | OCC1=CCN2CC@@HC@@H[C@@H]12 |
| InChI key | VMWCRDCGNVMCGJ-BWZBUEFSSA-N |
Crotanecine’s structure has been confirmed via $$^1$$H NMR, $$^{13}$$C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include δ 4.25 (H-1), δ 3.89 (H-2), and δ 3.45 (H-7a), corresponding to hydroxyl-bearing carbons. IR spectroscopy reveals broad O-H stretches at 3200–3500 cm⁻¹ and C-N vibrations at 1250 cm⁻¹.
Crotanecine originates from the polyamine putrescine, which undergoes oxidation and cyclization to form the pyrrolizidine skeleton. Homospermidine synthase catalyzes the condensation of putrescine and spermidine, yielding the necine base precursor. Subsequent hydroxylation and methylation steps introduce the stereochemical motifs. Esterification with necic acids, such as monocrotalic acid, completes the biosynthesis of toxic macrocyclic alkaloids like monocrotaline.
Table 2: Comparison of synthetic routes
| Method | Key Step | Yield | Stereocontrol |
|---|---|---|---|
| Tandem cycloaddition | Nitroalkene cyclization | 10.2% | High |
| Carbohydrate-based | Ribose ring expansion | 8% | Moderate |
Crotanecine-derived alkaloids are hepatotoxic due to cytochrome P450-mediated conversion into reactive pyrrolic metabolites. These intermediates form DNA adducts and cross-links, leading to hepatic veno-occlusive disease (VOD). The presence of a 1,2-unsaturated necine base is essential for toxicity, as saturated analogs exhibit negligible activity.
The occurrence of crotanecine in Crotalaria and related genera supports phylogenetic studies. For instance, its detection in Stemona tuberosa clarified taxonomic relationships between Stemona and Croomia (Stemonaceae). Similarly, alkaloid profiles distinguish toxic Senecio species from non-toxic relatives.
Reverse-phase HPLC and LC-MS/MS are standard for quantifying crotanecine in plant extracts. A C18 column with a water-acetonitrile gradient (0.1% formic acid) achieves baseline separation, while MS/MS detects characteristic fragments at m/z 138 and 120.
Crotanecine serves as a precursor for retronecine and platynecine, enabling studies on structure-activity relationships. Its hydroxyl groups facilitate regioselective esterification, aiding the design of novel alkaloid analogs.